molecular formula C14H6ClF6N3 B10894313 3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827588-86-3

3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10894313
CAS No.: 827588-86-3
M. Wt: 365.66 g/mol
InChI Key: VQGZUNWJTDXZSK-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of chloro, fluoro, and pentafluoroethyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine compound to form the fused pyrimidine ring.

    Functional Group Modifications: The chloro, fluoro, and pentafluoroethyl groups are introduced through various substitution reactions, often involving halogenation and fluorination reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo coupling reactions with various aryl or alkyl halides, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, at temperatures ranging from 50-100°C.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the pentafluoroethyl group, resulting in different reactivity and applications.

    5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine:

    3-Chloro-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine: Lacks the fluorophenyl group, leading to variations in biological activity.

Uniqueness

The unique combination of chloro, fluoro, and pentafluoroethyl groups in 3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

827588-86-3

Molecular Formula

C14H6ClF6N3

Molecular Weight

365.66 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H6ClF6N3/c15-9-6-22-24-11(13(17,18)14(19,20)21)5-10(23-12(9)24)7-1-3-8(16)4-2-7/h1-6H

InChI Key

VQGZUNWJTDXZSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(C(F)(F)F)(F)F)Cl)F

Origin of Product

United States

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